(-)-Esermethole

Description

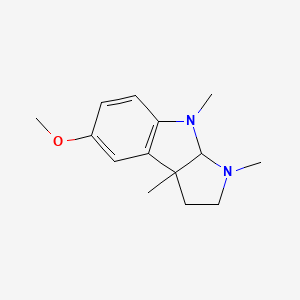

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-14-7-8-15(2)13(14)16(3)12-6-5-10(17-4)9-11(12)14/h5-6,9,13H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJDLYATGMSVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Precursor: A Technical Guide to the Discovery and Origin of (-)-Esermethole

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Esermethole, a synthetically derived pyrroloindoline alkaloid, holds a significant position in the landscape of neuropharmacology and organic synthesis. While not a direct therapeutic agent itself, its critical role as a key intermediate in the synthesis of the potent acetylcholinesterase (AChE) inhibitor, (-)-physostigmine, has cemented its importance in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, origin, and synthetic methodologies of this compound, tailored for professionals in drug development and chemical research.

Discovery and Origin

This compound is not a naturally occurring compound. Its discovery is intrinsically linked to the chemical exploration of (-)-physostigmine, a natural alkaloid isolated from the Calabar bean (Physostigma venenosum)[1]. Physostigmine, a powerful and reversible inhibitor of acetylcholinesterase, has been a subject of intense scientific scrutiny for its therapeutic potential, particularly in the treatment of glaucoma and myasthenia gravis, and more recently, for Alzheimer's disease.

The journey to this compound began with the need for a stable and versatile precursor for the total synthesis of (-)-physostigmine and its analogues. Early research focused on the degradation and structural elucidation of physostigmine, which paved the way for synthetic chemists to devise strategies for its laboratory-based production. This compound emerged as a pivotal synthetic intermediate, providing the core hexahydropyrrolo[2,3-b]indole skeleton of physostigmine. Its synthesis allows for the circumvention of the often low-yielding and arduous process of natural product extraction and provides a platform for the generation of novel analogues with potentially improved pharmacological profiles.

Biological Activity and Mechanism of Action

As a close structural analogue and direct precursor to (-)-physostigmine, this compound is recognized as an acetylcholinesterase inhibitor[2]. Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of symptomatic treatment for Alzheimer's disease, where a deficit in cholinergic function is a key pathological feature.

While the primary biological significance of this compound lies in its role as a synthetic precursor, its inherent AChE inhibitory activity is a subject of interest. However, specific quantitative data on its potency, such as IC50 or Ki values, are not widely reported in publicly available literature. For comparative purposes, the inhibitory activities of closely related compounds are presented below.

Quantitative Data on Related Acetylcholinesterase Inhibitors

| Compound | Target | IC50 | Ki | Reference |

| Phenserine | Acetylcholinesterase | - | 0.048 µM | N/A |

| Physostigmine | Acetylcholinesterase | Not explicitly found | Not explicitly found | N/A |

| This compound | Acetylcholinesterase | Not explicitly found in reviewed literature | Not explicitly found in reviewed literature |

Note: The table highlights the current gap in publicly accessible quantitative data for this compound's direct biological activity.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of action of an acetylcholinesterase inhibitor like this compound within the cholinergic synapse.

Caption: Cholinergic synapse and the inhibitory action of this compound.

Experimental Protocols for the Synthesis of this compound

Several synthetic strategies have been developed to produce this compound. Below are detailed methodologies for some of the key approaches.

Enantioselective Synthesis via Intramolecular Heck Reaction

This method provides access to the enantiomerically pure form of this compound.

Experimental Workflow:

Caption: Workflow for the enantioselective synthesis of this compound.

Detailed Protocol:

-

Condensation: A mixture of enantiopure aldehyde (S)-19 (1.0 eq), methylamine hydrochloride (10.0 eq), triethylamine (10.0 eq), and magnesium sulfate in anhydrous tetrahydrofuran (THF) is stirred at room temperature overnight.

-

Reduction: To the resulting suspension, lithium aluminum hydride (LiAlH4) (10.0 eq) is added, and the mixture is heated to reflux for 1.5 hours.

-

Quenching and Extraction: After cooling to room temperature, the excess hydride is quenched by the dropwise addition of ethyl acetate. Saturated aqueous sodium bicarbonate is then added. The phases are separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel chromatography to yield this compound.

Synthesis of (±)-Esermethole via Intramolecular Carbamoylketene-Alkene [2+2] Cycloaddition

This approach provides the racemic mixture of Esermethole.

Logical Relationship of Key Steps:

Caption: Logical flow of the synthesis of (±)-Esermethole.

Detailed Protocol Overview:

The synthesis commences from p-anisidine and proceeds through a multi-step sequence to generate a 2-alkenylaniline derivative. This intermediate is then converted to a precursor that, upon heating, generates a carbamoylketene in situ. This reactive species undergoes an intramolecular [2+2] cycloaddition to form a cyclobutanone intermediate. Subsequent regioselective ring expansion mediated by a nitrone, followed by reduction, affords (±)-Esermethole.

Palladium-Mediated Sequential Arylation–Allylation

This strategy constructs the core oxindole structure bearing a quaternary carbon center.

Experimental Workflow:

Caption: Workflow for the palladium-catalyzed synthesis of (±)-Esermethole.

Detailed Protocol Overview:

This synthetic route utilizes a palladium-catalyzed sequential arylation-allylation of an o-bromoanilide in a one-pot reaction to construct an oxindole with a quaternary carbon at the C3 position. The resulting product undergoes oxidative cleavage of the terminal double bond to an aldehyde, which is then subjected to reductive aminocyclization to furnish (±)-Esermethole.

Conclusion

This compound stands as a testament to the synergy between natural product chemistry and synthetic innovation. While its own pharmacological profile remains to be fully elucidated with quantitative precision, its role as a cornerstone in the synthesis of (-)-physostigmine and a plethora of other bioactive analogues is undisputed. The diverse and elegant synthetic strategies developed for its construction not only highlight the ingenuity of modern organic chemistry but also provide robust platforms for the future development of novel therapeutics targeting the cholinergic system. For researchers and drug development professionals, a thorough understanding of the discovery, origin, and synthesis of this compound is essential for navigating the complex yet rewarding field of neuro-pharmacological drug design.

References

An In-depth Technical Guide to (-)-Esermethole: Structure, Properties, and Synthesis

This guide provides a comprehensive overview of (-)-Esermethole, a significant pyrroloindoline alkaloid and a key synthetic intermediate for the pharmacologically active compound, Physostigmine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Properties

This compound, with the IUPAC name (3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole, is a heterocyclic compound belonging to the class of pyrroloindoline alkaloids.[1] Its core structure consists of a fused pyrrolidine and indoline ring system.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O | PubChem[1] |

| Molecular Weight | 232.32 g/mol | PubChem[1] |

| CAS Number | 65166-97-4 | PubChem[1] |

| IUPAC Name | (3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole | PubChem[1] |

| InChI | InChI=1S/C14H20N2O/c1-14-7-8-15(2)13(14)16(3)12-6-5-10(17-4)9-11(12)14/h5-6,9,13H,7-8H2,1-4H3/t13-,14+/m1/s1 | PubChem[1] |

| InChIKey | WKJDLYATGMSVOQ-KGLIPLIRSA-N | PubChem[1] |

| Canonical SMILES | CN1[C@H]2--INVALID-LINK--(C)C3=C(N3C)C=C(C=C3)OC | PubChem[1] |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is a critical step in the total synthesis of related natural products like Physostigmine. Several synthetic strategies have been developed to construct its characteristic tricyclic framework and all-carbon quaternary stereocenter.

-

Organocatalytic Michael Addition : A highly effective method involves the Michael addition of an oxindole to a nitroolefin, catalyzed by a thiourea-based catalyst, such as Takamoto's catalyst.[2][3] This approach establishes the crucial quaternary center with high enantioselectivity. The synthesis is then completed through a sequence of reduction, carbamoylation, and reductive cyclization.[2]

-

Palladium-Catalyzed Sequential Arylation-Allylation : This strategy employs a palladium catalyst with triphenylphosphine as a ligand to construct the oxindole core bearing the quaternary center in a one-pot transformation.[3][4]

-

Chemical Resolution : A classical approach involves the synthesis of a racemic intermediate, such as 1,3-dimethyl-3-(2-aminoethyl)-5-methoxyoxindole, which is then resolved using an optically active resolving agent like tartaric acid.[3][5] The separated diastereomeric salts are then processed to yield the pure enantiomers, which are subsequently cyclized to form this compound.[3]

This protocol outlines the key steps in the formal total synthesis of this compound as reported by Barbas and colleagues.[2] The central step is the highly enantioselective Michael addition.

-

Michael Addition : A lightly functionalized indolinone is reacted with a nitroolefin in the presence of Takamoto's thiourea catalyst. This reaction creates the quaternary stereocenter at the C3 position of the oxindole ring with high enantioselectivity.[2][3]

-

Nitro Group Reduction : The nitro group of the Michael adduct is reduced to an amine. This is typically achieved using standard reducing agents suitable for nitro group reduction without affecting other functional groups.

-

Carbamoylation : The newly formed amino group is then carbamoylated.

-

Reductive Cyclization : The final step involves a reductive cyclization to form the cis-fused pyrrolidine ring, completing the tricyclic core of this compound.[2]

Pharmacological Properties and Mechanism of Action

Information regarding the specific biological activity and signaling pathways of this compound is limited, as it is primarily recognized and utilized as a synthetic precursor to other bioactive alkaloids. Its significance lies in its role in the synthesis of (-)-Physostigmine, a potent acetylcholinesterase inhibitor.[3]

The biological activity of related compounds offers context:

-

(-)-Physostigmine : The ultimate target of many this compound syntheses, physostigmine is a reversible inhibitor of the acetylcholinesterase enzyme, which leads to an increase in acetylcholine at the neuromuscular junction.

-

(-)-Eseroline : A metabolite of physostigmine, eseroline has demonstrated opioid analgesic properties and has been shown to induce neuronal cell death through a mechanism involving the depletion of cellular ATP.[6]

Due to the lack of specific studies on the mechanism of action for this compound itself, a signaling pathway diagram cannot be provided at this time. Research efforts have historically focused on its efficient synthesis rather than its intrinsic biological effects. Future investigations may elucidate unique pharmacological properties and molecular targets for this compound.

References

- 1. Esermethole | C14H20N2O | CID 334566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Esermethole & Physostigmine by Barbas [organic-chemistry.org]

- 3. Esermethole | 65166-97-4 | Benchchem [benchchem.com]

- 4. Efficient synthesis of esermethole and its analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Eseroline | C13H18N2O | CID 119198 - PubChem [pubchem.ncbi.nlm.nih.gov]

(-)-Esermethole CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Esermethole, a pyrroloindoline alkaloid, is a derivative of eseroline and a synthetic precursor to physostigmine, a compound of significant interest in pharmacology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its Chemical Abstracts Service (CAS) number and molecular formula. Detailed synthetic methodologies reported in the scientific literature are presented to inform researchers on its preparation. While the broader class of pyrroloindoline alkaloids exhibits a range of biological activities, specific pharmacological data, including mechanism of action and defined signaling pathways for this compound, are not extensively documented in publicly available scientific literature. This guide summarizes the existing knowledge to aid researchers and professionals in drug development.

Core Chemical and Physical Data

This compound is chemically defined as (3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole. Its fundamental identifiers and physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 65166-97-4 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O | [1] |

| Molecular Weight | 232.32 g/mol | [1] |

| IUPAC Name | (3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole | [1] |

| XLogP3 | 1.1 | [1] |

| Appearance | Off-white fine crystalline powder |

Synthetic Methodologies

The synthesis of this compound has been approached through various strategies, primarily focusing on the construction of the critical pyrroloindoline core structure. Two notable synthetic routes are highlighted below.

Palladium-Mediated Sequential Arylation–Allylation

A flexible and efficient route for the synthesis of (±)-esermethole has been developed utilizing a palladium-mediated sequential arylation–allylation of o-bromoanilides. This method leads to the formation of oxindoles with a fully substituted carbon quaternary center, which are key intermediates for pyrroloindoline alkaloids.

Experimental Workflow:

References

Unraveling the Cholinergic Potential: A Technical Guide to the Mechanism of Action of (-)-Esermethole

For Immediate Release

A Deep Dive into the Cholinergic System Modulation by (-)-Esermethole, a Promising Analog of the Acetylcholinesterase Inhibitor Eseroline.

This technical guide offers an in-depth exploration of the putative mechanism of action of this compound, a compound of significant interest to researchers, scientists, and drug development professionals in the field of neuropharmacology. While direct experimental data on this compound is limited, its close structural relationship to eseroline, a known acetylcholinesterase inhibitor and a metabolite of physostigmine, provides a strong foundation for understanding its likely biological activity. This document summarizes the available quantitative data for the closely related compound, eseroline, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action: Acetylcholinesterase Inhibition

This compound, also known as (-)-O-Methyleseroline, is the methyl ether of eseroline. Eseroline has been demonstrated to be a potent, reversible, and competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, eseroline increases the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism is shared by physostigmine, a well-characterized AChE inhibitor.[2][3] Given the structural similarity, it is highly probable that this compound also exerts its effects through the inhibition of acetylcholinesterase.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the fundamental signaling pathway of acetylcholine at the synapse and the inhibitory effect of an acetylcholinesterase inhibitor like eseroline, and putatively, this compound.

Quantitative Data on Eseroline's Acetylcholinesterase Inhibition

The inhibitory potency of eseroline against acetylcholinesterase from various sources has been quantified. This data provides a benchmark for the expected activity of this compound.

| Enzyme Source | Inhibitor | Inhibition Constant (Ki) |

| Electric Eel AChE | Eseroline | 0.15 ± 0.08 µM[1] |

| Human RBC AChE | Eseroline | 0.22 ± 0.10 µM[1] |

| Rat Brain AChE | Eseroline | 0.61 ± 0.12 µM[1] |

| Horse Serum BuChE | Eseroline | 208 ± 42 µM[1] |

Table 1: Inhibitory constants (Ki) of eseroline for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) from different sources.

The data clearly indicates that eseroline is a potent inhibitor of AChE and exhibits selectivity over BuChE. The kinetic studies have shown that the association and dissociation rates of eseroline with AChE are significantly faster than those of physostigmine, suggesting a more rapid and reversible binding.[4]

Experimental Protocols

The determination of the inhibitory activity of compounds like eseroline on acetylcholinesterase typically involves enzymatic assays. Below is a generalized protocol based on the methodologies described in the literature for studying AChE inhibitors.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This method is a widely used colorimetric assay to measure AChE activity.

Objective: To determine the concentration of the inhibitor required to inhibit 50% of the AChE activity (IC50) and to calculate the inhibition constant (Ki).

Materials:

-

Acetylcholinesterase (from electric eel, human erythrocytes, or rat brain)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (e.g., Eseroline, this compound)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and the test inhibitor in the appropriate buffer.

-

Assay Mixture: In a 96-well plate, add in the following order:

-

Phosphate buffer

-

Varying concentrations of the test inhibitor

-

DTNB solution

-

Acetylcholinesterase enzyme solution

-

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

-

Experimental Workflow for Kinetic Analysis

The following diagram outlines a typical workflow for determining the kinetic parameters of an enzyme inhibitor.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a reversible inhibitor of acetylcholinesterase, a mechanism it likely shares with its close analog, eseroline. The quantitative data for eseroline indicates potent and selective inhibition of AChE. The provided experimental protocols offer a framework for the direct investigation of this compound to confirm and extend these findings.

Future research should focus on obtaining direct experimental data for this compound, including its binding affinity (Ki) for AChE from various species, its selectivity profile against other cholinesterases and receptors, and its in vivo efficacy in relevant animal models. Such studies are crucial for fully elucidating its pharmacological profile and assessing its therapeutic potential. The synthesis of this compound and its analogs opens avenues for structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physostigmine - Wikipedia [en.wikipedia.org]

- 3. Physostigmine | TargetMol [targetmol.com]

- 4. Transient kinetic approach to the study of acetylcholinesterase reversible inhibition by eseroline - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Biological Activity of (-)-Esermethole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to (-)-Esermethole and Butyrylcholinesterase

This compound is a synthetic compound and an analogue of the experimental Alzheimer's disease drug, phenserine.[1] The core structure is shared with physostigmine, a well-known acetylcholinesterase inhibitor.[1] The primary therapeutic interest in this class of molecules lies in their ability to modulate cholinergic signaling by inhibiting the enzymes that degrade the neurotransmitter acetylcholine (ACh).

While acetylcholinesterase (AChE) is the primary enzyme responsible for ACh hydrolysis in synaptic clefts, butyrylcholinesterase (BChE) also plays a crucial role in regulating acetylcholine levels, particularly in glial cells and outside of the synapse.[2][3] In neurodegenerative conditions like Alzheimer's disease, BChE activity increases as AChE levels decline, making BChE a significant therapeutic target.[4] Selective inhibition of BChE is a promising strategy for enhancing cholinergic neurotransmission with potentially fewer side effects than non-selective inhibitors.[4]

Quantitative Data on Cholinesterase Inhibition

Specific inhibitory concentration (IC50) values for this compound against acetylcholinesterase and butyrylcholinesterase are not available in the reviewed scientific literature. However, to provide a quantitative context for this class of compounds, the following table summarizes the IC50 values for the closely related and well-characterized inhibitors, physostigmine and phenserine.

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| Phenserine | Human Erythrocyte AChE | 0.0453 | [5] |

| Physostigmine | Human BChE | 0.0344 | [6] |

This data is provided for comparative purposes to illustrate the typical potency of structurally related compounds.

Experimental Protocols

The following is a detailed protocol for determining the in vitro inhibitory activity of a test compound, such as this compound, against AChE and BChE using the widely accepted Ellman's method.

Determination of IC50 for AChE and BChE Inhibition (Ellman's Method)

This spectrophotometric assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE

-

S-Butyrylthiocholine iodide (BTCI) - Substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (100 mM, pH 8.0)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitor (e.g., Donepezil or Physostigmine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of enzymes, substrates, DTNB, and the test compound in appropriate buffers or solvents.

-

Prepare serial dilutions of the test compound and the reference inhibitor to generate a range of concentrations for IC50 determination.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add:

-

140 µL of 100 mM phosphate buffer (pH 8.0)

-

20 µL of DTNB solution

-

20 µL of the test compound dilution (or solvent for control wells)

-

20 µL of the enzyme solution (AChE or BChE)

-

-

Incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well to start the reaction.

-

-

Measurement:

-

Immediately begin measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

-

Below is a graphical representation of the experimental workflow.

Signaling Pathways and Mechanism of Action

The primary role of cholinesterases is to hydrolyze acetylcholine, terminating its signal at cholinergic synapses. By inhibiting BChE, this compound is expected to increase the concentration and prolong the action of acetylcholine in specific regions of the central nervous system.

Cholinergic Signaling Pathway

The cholinergic system is fundamental for cognitive processes such as memory and learning. The pathway begins with the synthesis of acetylcholine from choline and acetyl-CoA. Acetylcholine is then released into the synaptic cleft, where it binds to and activates postsynaptic receptors (muscarinic and nicotinic). This activation leads to downstream signaling cascades within the postsynaptic neuron. The signal is terminated by the rapid hydrolysis of acetylcholine by AChE and BChE.

BChE's Role Beyond Acetylcholine

Recent research has indicated that BChE's role extends beyond acetylcholine hydrolysis. It is also involved in the metabolism of other bioactive esters and peptide hormones, such as ghrelin, the "hunger hormone". By inhibiting BChE, this compound could potentially influence these other pathways as well, an important consideration in drug development.

Conclusion

This compound, as a close analogue of known potent cholinesterase inhibitors, is strongly predicted to act as an inhibitor of butyrylcholinesterase and acetylcholinesterase. This activity would enhance cholinergic neurotransmission, a key therapeutic strategy for Alzheimer's disease and other cognitive disorders. While direct quantitative data on its potency is currently lacking in the public domain, the experimental protocols provided in this guide offer a clear path to characterizing its inhibitory profile. Further research to determine the IC50 values and selectivity of this compound is essential to fully understand its therapeutic potential.

References

- 1. Methyl analogues of the experimental Alzheimer drug phenserine: synthesis and structure/activity relationships for acetyl- and butyrylcholinesterase inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel phenserine-based-selective inhibitors of butyrylcholinesterase for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholinesterase inhibition: is there evidence for disease-modifying effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (-)-Esermethole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (-)-Esermethole, an alkaloid belonging to the physostigmine class. Due to the limited availability of published, specific experimental data for this compound, this document presents data from its close structural analog, physostigmine, which is expected to exhibit a nearly identical spectroscopic profile. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound and related compounds.

Introduction

This compound, also known as (-)-eseroline methyl ether, is a derivative of eseroline and a close analog of physostigmine. Its chemical formula is C₁₄H₂₀N₂O with a molecular weight of 232.32 g/mol .[1] The structural similarity to physostigmine, a well-characterized cholinesterase inhibitor, makes its spectroscopic properties of significant interest for identification, purity assessment, and structural elucidation in synthetic and natural product chemistry.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, primarily based on the available data for physostigmine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.80 - 7.20 | m | 3H | Ar-H |

| 4.15 | s | 1H | N-CH-N |

| 3.78 | s | 3H | Ar-OCH₃ |

| 2.80 - 3.20 | m | 4H | -CH₂-CH₂- |

| 2.58 | s | 3H | N-CH₃ |

| 2.45 | s | 3H | N-CH₃ |

| 1.42 | s | 3H | C-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 151.2 | Ar-C-O |

| 144.5 | Ar-C |

| 139.8 | Ar-C |

| 129.5 | Ar-CH |

| 108.7 | Ar-CH |

| 104.3 | Ar-CH |

| 83.4 | N-CH-N |

| 55.6 | Ar-OCH₃ |

| 52.8 | C-N(CH₃)₂ |

| 44.1 | -CH₂- |

| 39.7 | N-CH₃ |

| 36.5 | N-CH₃ |

| 30.8 | -CH₂- |

| 28.6 | C-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1600, 1490 | Medium-Strong | C=C stretch (aromatic) |

| 1280 | Strong | C-O stretch (aryl ether) |

| 1120 | Strong | C-N stretch (aliphatic amine) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 232 | High | [M]⁺ (Molecular Ion) |

| 175 | High | [M - C₃H₇N]⁺ |

| 160 | Medium | [M - C₄H₁₀N]⁺ |

| 132 | Medium | [C₉H₁₀N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the sample is placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Mass Spectrometry

Mass spectral data is typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source, and a mass spectrum is recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Crystallographic Data of (-)-Esermethole: A Technical Overview

Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, specific crystallographic data for (-)-Esermethole could not be located. The crystal structure for this compound does not appear to have been published in the resources accessed.

To fulfill the structural and content requirements of the requested technical guide, this document will therefore present a template based on the crystallographic data of a closely related indole alkaloid, Physostigmine .[1] Physostigmine shares the same core hexahydropyrrolo[2,3-b]indole skeleton as this compound, making it a relevant structural analogue for demonstrating the format of a crystallographic technical guide. The data and protocols presented below pertain to Physostigmine and should be considered as a representative example.

Introduction to this compound

This compound, also known as (-)-O-Methyleseroline, is a synthetic derivative of eseroline and a close structural analogue of the natural alkaloid physostigmine.[2] Its chemical formula is C₁₄H₂₀N₂O and its IUPAC name is (3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole.[2] Like physostigmine, this compound and its analogues are of interest to researchers in drug development due to their potential as acetylcholinesterase inhibitors, a property relevant to the study of neurological disorders such as Alzheimer's disease.[3][4][5] A thorough understanding of the three-dimensional structure of such compounds through X-ray crystallography is crucial for elucidating structure-activity relationships and for the rational design of new therapeutic agents.

Crystallographic Data of the Analogue: Physostigmine

The following table summarizes the crystallographic data for Physostigmine, which serves as a proxy for the kind of data that would be presented for this compound.

| Parameter | Value |

| Chemical Formula | C₁₅H₂₁N₃O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 7.78 Å |

| b | 12.45 Å |

| c | 15.70 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1520 ų |

| Z | 4 |

| Density (calculated) | 1.21 g/cm³ |

Note: The unit cell dimensions for Physostigmine are sourced from historical data and may vary slightly depending on the specific study and refinement.

Experimental Protocols

The determination of a crystal structure involves several key steps, from crystal growth to data analysis. The following sections outline a typical experimental workflow that would be applicable for obtaining crystallographic data for a compound like this compound.

Crystallization

Single crystals of a quality suitable for X-ray diffraction are typically grown through slow evaporation of a saturated solution. For a compound like Physostigmine, a common method involves dissolving the purified compound in a suitable solvent system, such as a mixture of ether and benzene, and allowing the solvent to evaporate slowly over several days in a controlled environment. The resulting crystals are then carefully selected for diffraction analysis.

Data Collection

A selected single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically around 100 K) using a cryostream to minimize thermal vibrations of the atoms and reduce radiation damage. The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using tools such as CHECKCIF.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystallographic analysis.

References

(-)-Esermethole: A Technical Guide to its Predicted Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Esermethole is a pyrroloindoline alkaloid and a key synthetic precursor to physostigmine, a potent acetylcholinesterase inhibitor. Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and the development of any potential therapeutic applications. This technical guide summarizes the predicted solubility and stability of this compound, drawing parallels with physostigmine, and provides detailed experimental protocols for the definitive determination of these characteristics.

Predicted Physicochemical Properties of this compound

Based on its chemical structure and data from its analog physostigmine, the following physicochemical properties for this compound can be anticipated.

| Property | Predicted Value/Characteristic | Source/Rationale |

| Molecular Formula | C₁₄H₂₀N₂O | PubChem[1] |

| Molecular Weight | 232.32 g/mol | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Predicted Solubility | ||

| Water | Sparingly soluble | Inferred from physostigmine's slight water solubility.[2][3] |

| Ethanol | Soluble | Inferred from physostigmine's solubility in alcohol.[2][3] |

| DMSO | Soluble | Common solvent for similar compounds.[4] |

| Dimethylformamide | Soluble | Common solvent for similar compounds.[4] |

| Chloroform | Soluble | Inferred from physostigmine's solubility.[2][3] |

| Benzene | Soluble | Inferred from physostigmine's solubility.[2][3] |

| Predicted Stability | ||

| pH Sensitivity | Likely unstable in alkaline and strongly acidic conditions. Optimal stability predicted at a slightly acidic pH (around 3-4). | Based on physostigmine's stability profile, which shows minimal degradation at pH 3.4.[5] |

| Light Sensitivity | Sensitive to light. | Physostigmine solutions turn red upon exposure to light.[2][3] |

| Temperature Sensitivity | Sensitive to heat. | Physostigmine solutions degrade upon exposure to heat.[2][3] |

| Oxidative Stability | Prone to oxidation, especially in the presence of air and trace metals. | Physostigmine is known to oxidize, leading to colored degradation products.[2][3] |

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: The resulting suspension is filtered through a sub-micron filter or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profiling: Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and the intrinsic stability of a drug substance under various stress conditions.[8][9]

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in relevant media (e.g., aqueous buffers at different pH values).

-

Stress Conditions: The solutions are exposed to a variety of stress conditions, including:

-

Hydrolytic: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60°C).

-

Oxidative: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

-

Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.

-

Thermal: Storage at elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the remaining this compound and to detect and quantify any degradation products. Mass spectrometry can be coupled with HPLC to identify the structure of the degradants.

Predicted Degradation Pathway

Drawing from the known degradation of physostigmine, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation. The methoxy group in this compound is analogous to the methylcarbamate group in physostigmine, which is susceptible to hydrolysis. Hydrolysis of the methoxy group would yield eseroline. Eseroline is unstable and can be readily oxidized to form colored degradation products like rubreserine.[5]

Conclusion

While specific experimental data for this compound is lacking, a comprehensive profile of its solubility and stability can be predicted based on its structural similarity to physostigmine. It is anticipated to be an organic-soluble compound with limited aqueous solubility and to be sensitive to light, heat, and oxidative conditions. The provided experimental protocols offer a clear roadmap for researchers to definitively characterize these critical parameters, which is an essential step in the drug development process. The stability-indicating analytical methods developed during forced degradation studies will be vital for quality control and formulation development.

References

- 1. Esermethole | C14H20N2O | CID 334566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physostigmine [drugfuture.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Anaerobic stability of aqueous physostigmine solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. qlaboratories.com [qlaboratories.com]

Potential Therapeutic Applications of (-)-Esermethole: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Dual-Target Inhibitor for Neurodegenerative Diseases and Oncology

Executive Summary

(-)-Esermethole, a natural product and a key intermediate in the synthesis of physostigmine, has been identified as a potential therapeutic agent with dual inhibitory activity against acetylcholinesterase (AChE) and Poly (ADP-ribose) polymerase 1 (PARP-1). This unique pharmacological profile positions this compound as a compelling candidate for further investigation in the context of neurodegenerative diseases, such as Alzheimer's disease, and various cancers. This technical guide provides a comprehensive overview of the core scientific principles underpinning the potential applications of this compound, detailed experimental protocols for its evaluation, and a framework for its preclinical development. While specific quantitative biological data for this compound is not extensively available in the public domain, this document serves as a roadmap for researchers and drug development professionals to unlock the therapeutic potential of this intriguing molecule.

Introduction

This compound, also known as (-)-O-Methyleseroline, is a pyrroloindoline alkaloid. Its structural relationship to physostigmine, a well-known acetylcholinesterase inhibitor, has prompted interest in its own biological activity. Preliminary information suggests that this compound targets two key enzymes implicated in major disease pathways: acetylcholinesterase and PARP-1.

-

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

-

Poly (ADP-ribose) polymerase 1 (PARP-1): PARP-1 is a crucial enzyme in the DNA damage repair process. Inhibition of PARP-1 has emerged as a successful therapeutic strategy in certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, through a mechanism known as synthetic lethality.

The dual-targeting nature of this compound presents a unique opportunity for developing a single therapeutic agent with potential applications in both neurology and oncology.

Therapeutic Rationale

Neurodegenerative Diseases: Alzheimer's Disease

The primary therapeutic rationale for this compound in Alzheimer's disease lies in its potential to inhibit AChE. By preventing the breakdown of acetylcholine, a neurotransmitter vital for memory and learning, this compound could help alleviate the cognitive symptoms of the disease.

Oncology

The anticancer potential of this compound stems from its predicted inhibition of PARP-1. PARP inhibitors have shown significant efficacy in treating cancers with defective homologous recombination repair (HRR) pathways, such as those with BRCA1 or BRCA2 mutations. By blocking an alternative DNA repair pathway, PARP inhibitors induce synthetic lethality in these cancer cells, leading to their selective destruction while sparing normal cells.

Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Inhibition

dot

Caption: Acetylcholinesterase Inhibition Signaling Pathway.

This compound is expected to bind to the active site of AChE, preventing the hydrolysis of acetylcholine. This leads to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

PARP-1 Inhibition and Synthetic Lethality

dot

Caption: PARP-1 Inhibition and Synthetic Lethality Pathway.

In the presence of DNA single-strand breaks (SSBs), PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. PARP inhibitors like this compound are hypothesized to block this process. In cells with a deficient HRR pathway, the resulting unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication, which cannot be repaired, leading to cell death.

Quantitative Data Summary

While specific quantitative data for this compound is largely unavailable, the following tables outline the key parameters that should be determined to characterize its therapeutic potential. For comparative purposes, data for the related compound, eseroline, is provided where available.

Table 1: In Vitro Enzymatic Inhibition Data

| Compound | Target | Assay Type | Source | Ki (μM) | IC50 (μM) |

| This compound | AChE | To be determined | To be determined | To be determined | To be determined |

| PARP-1 | To be determined | To be determined | To be determined | To be determined | |

| Eseroline | AChE | Competitive Inhibition | Electric Eel | 0.15 ± 0.08[1] | Not Reported |

| AChE | Competitive Inhibition | Human RBC | 0.22 ± 0.10[1] | Not Reported | |

| AChE | Competitive Inhibition | Rat Brain | 0.61 ± 0.12[1] | Not Reported | |

| BuChE | Competitive Inhibition | Horse Serum | 208 ± 42[1] | Not Reported |

Table 2: In Vitro Cellular Activity Data

| Compound | Cell Line | Assay Type | Endpoint | IC50 / EC50 (μM) |

| This compound | e.g., SH-SY5Y (Neuroblastoma) | Neuroprotection Assay | e.g., Cell Viability | To be determined |

| e.g., MDA-MB-231 (Breast Cancer, BRCA1 mutant) | Cytotoxicity Assay | Cell Viability | To be determined | |

| e.g., HeLa (Cervical Cancer) | Cytotoxicity Assay | Cell Viability | To be determined |

Table 3: Preclinical Pharmacokinetic Parameters (Rodent Model)

| Compound | Parameter | Route of Administration | Value |

| This compound | Bioavailability (%) | Oral (p.o.) | To be determined |

| Half-life (t1/2) | Intravenous (i.v.) | To be determined | |

| Oral (p.o.) | To be determined | ||

| Cmax | Oral (p.o.) | To be determined | |

| Tmax | Oral (p.o.) | To be determined | |

| Clearance (CL) | Intravenous (i.v.) | To be determined | |

| Volume of Distribution (Vd) | Intravenous (i.v.) | To be determined |

Detailed Experimental Protocols

The following section provides detailed, generalized methodologies for the key experiments required to evaluate the therapeutic potential of this compound.

In Vitro Assays

dot

Caption: Acetylcholinesterase Inhibition Assay Workflow.

Objective: To determine the in vitro potency of this compound in inhibiting AChE activity.

Materials:

-

Human recombinant acetylcholinesterase

-

This compound

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the AChE enzyme solution to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding a solution of ATCI and DTNB to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.

-

The rate of the reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Objective: To determine the in vitro potency of this compound in inhibiting PARP-1 activity.

Materials:

-

Human recombinant PARP-1 enzyme

-

This compound

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

Activated DNA

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound.

-

To the histone-coated wells, add the reaction buffer, activated DNA, biotinylated NAD+, and the various concentrations of this compound.

-

Initiate the reaction by adding the PARP-1 enzyme.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add Streptavidin-HRP and incubate for 1 hour.

-

Wash the plate and add the chemiluminescent substrate.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

Objective: To assess the cytotoxic or neuroprotective effects of this compound on cultured cells.

Materials:

-

Relevant cell lines (e.g., SH-SY5Y for neuroprotection, BRCA-mutant cancer cell line for cytotoxicity)

-

This compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

For cytotoxicity assays, treat the cells with serial dilutions of this compound for 24-72 hours.

-

For neuroprotection assays, pre-treat cells with this compound for a specified time, then expose them to a neurotoxic agent (e.g., amyloid-beta peptide).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

-

Determine the IC50 (for cytotoxicity) or EC50 (for neuroprotection) values.

In Vivo Models

Objective: To evaluate the in vivo efficacy of this compound in improving cognitive function in a transgenic mouse model of Alzheimer's disease.

Experimental Workflow: dot

Caption: Alzheimer's Disease Mouse Model Experimental Workflow.

Procedure:

-

Use a well-characterized transgenic mouse model of Alzheimer's disease, such as the APP/PS1 model.

-

Acclimate the animals and randomly assign them to treatment and vehicle control groups.

-

Administer this compound (e.g., via oral gavage) daily for a specified period (e.g., 3-6 months).

-

Conduct behavioral tests to assess cognitive function, such as the Morris Water Maze or Y-maze.

-

At the end of the treatment period, euthanize the animals and collect brain tissue.

-

Perform biochemical analyses, including quantification of amyloid-beta plaques, measurement of AChE activity, and assessment of neuroinflammatory markers.

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Procedure:

-

Select an appropriate human cancer cell line with a known DNA repair deficiency (e.g., BRCA1/2 mutation).

-

Implant the cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors are established and reach a palpable size, randomize the mice into treatment and vehicle control groups.

-

Administer this compound via a suitable route (e.g., intraperitoneal injection or oral gavage) on a defined schedule.

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of apoptosis and proliferation).

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Procedure:

-

Administer a single dose of this compound to rats or mice via both intravenous (i.v.) and oral (p.o.) routes.

-

Collect blood samples at multiple time points after administration.

-

Process the blood samples to obtain plasma.

-

Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key pharmacokinetic parameters, including bioavailability, half-life, clearance, and volume of distribution.

Conclusion and Future Directions

This compound presents a compelling profile as a dual inhibitor of AChE and PARP-1, suggesting its potential for therapeutic development in both neurodegenerative diseases and oncology. The lack of extensive public data on its biological activity underscores the need for a systematic and rigorous evaluation as outlined in this guide. Future research should focus on:

-

Quantitative determination of inhibitory potency: Establishing accurate IC50 and Ki values for both AChE and PARP-1 is a critical first step.

-

In vitro cellular characterization: Assessing the neuroprotective and cytotoxic effects in relevant cell models will provide crucial insights into its cellular mechanisms of action.

-

In vivo proof-of-concept studies: Demonstrating efficacy in well-established animal models of Alzheimer's disease and cancer is essential for advancing this compound into further preclinical and clinical development.

-

Pharmacokinetic and toxicological profiling: A thorough understanding of the ADME and safety profile of this compound is paramount for its potential as a therapeutic agent.

By following the experimental roadmap provided in this technical guide, the scientific community can systematically investigate and potentially unlock the full therapeutic value of this compound.

References

An In-depth Technical Guide to the Research History of (-)-Esermethole

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Esermethole, a pyrroloindoline alkaloid and the methyl ether of eseroline, has been a subject of chemical and pharmacological interest primarily due to its structural relationship to physostigmine, a well-known acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of the research history of this compound, with a focus on its synthesis, biological activities, and the experimental methodologies employed in its investigation. Quantitative data from key studies are summarized, and relevant experimental workflows and signaling pathway diagrams are presented to facilitate a deeper understanding of its scientific journey.

Introduction

This compound is a natural product isolated from the Calabar bean (Physostigma venenosum)[1]. It belongs to the family of pyrroloindoline alkaloids, which are characterized by a distinctive heterocyclic core. Its structure is closely related to that of physostigmine (eserine) and its active metabolite, eseroline. Much of the initial interest in this compound stemmed from its potential as a precursor or analog in the synthesis of physostigmine and other compounds with acetylcholinesterase (AChE) inhibitory activity, a key therapeutic target in conditions like Alzheimer's disease. This guide will delve into the key research milestones, from its synthesis to the exploration of its biological effects.

Synthesis of this compound

The synthesis of this compound has been approached through various strategies, reflecting the evolution of synthetic organic chemistry. Key methodologies include total synthesis and palladium-mediated cyclization reactions.

Total Synthesis Approaches

Several research groups have reported the total synthesis of this compound, often as a key intermediate in the formal total synthesis of physostigmine.

One notable approach involves an intramolecular carbamoylketene-alkene [2+2] cycloaddition followed by a nitrone-mediated regioselective ring expansion to construct the core structure[2]. Another strategy employs a palladium-mediated sequential arylation-allylation of o-bromoanilides, which allows for the efficient construction of the oxindole precursor bearing the necessary quaternary carbon center[3][4].

More recently, a synthesis route developed by Lei and Kong involves the cyclization of a carefully constructed precursor in the presence of a specific reagent[1].

Experimental Protocol: Palladium-Mediated Synthesis of an Oxindole Precursor

The following protocol is a generalized representation of the palladium-mediated sequential arylation-allylation strategy for the synthesis of an oxindole core, a key step towards this compound[3][4].

Materials:

-

o-bromoanilide substrate

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., triphenylphosphine)

-

Base (e.g., Cs2CO3)

-

Allylic partner

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., Argon), add the o-bromoanilide substrate, palladium catalyst, and ligand.

-

Add the anhydrous solvent, followed by the base.

-

Stir the mixture at the specified temperature for the arylation step to proceed. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion of the arylation, add the allylic partner to the reaction mixture.

-

Continue stirring at the appropriate temperature to facilitate the allylation reaction.

-

After the reaction is complete, cool the mixture to room temperature and quench with a suitable reagent (e.g., saturated aqueous NH4Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired oxindole precursor.

Logical Relationship of Synthesis Strategy

Biological Activity of this compound and Related Compounds

The primary biological activity investigated for compounds structurally related to this compound is the inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

Research has primarily focused on eseroline, the direct precursor to this compound. Eseroline has been shown to be a potent, competitive, and reversible inhibitor of AChE. The inhibitory constants (Ki) of eseroline against AChE from different sources have been determined, highlighting its significant inhibitory potential.

Table 1: Acetylcholinesterase (AChE) Inhibition by Eseroline

| Enzyme Source | Inhibition Constant (Ki) (µM) | Reference |

| Electric Eel | 0.15 ± 0.08 | [5] |

| Human Red Blood Cells | 0.22 ± 0.10 | [5] |

| Rat Brain | 0.61 ± 0.12 | [5] |

Note: While this data is for eseroline, it provides a strong indication of the potential AChE inhibitory activity of its methyl ether, this compound. However, direct quantitative data for this compound is currently limited in the scientific literature.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a generalized protocol for determining the AChE inhibitory activity of a compound, based on the widely used Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (e.g., this compound) dissolved in a suitable solvent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

-

Add the AChE enzyme solution to all wells except the blank.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Experimental Workflow for AChE Inhibition Assay

Signaling Pathways

Currently, there is a notable absence of published research specifically investigating the effects of this compound on cellular signaling pathways. The primary focus of existing studies has been on its synthesis and its direct enzymatic inhibition of acetylcholinesterase.

The inhibition of AChE by compounds like this compound would lead to an increase in acetylcholine levels in the synaptic cleft. This, in turn, would enhance the activation of both nicotinic and muscarinic acetylcholine receptors, thereby modulating downstream signaling cascades.

Hypothesized Downstream Effects of AChE Inhibition

Future research is warranted to explore the direct and indirect effects of this compound on various signaling pathways to fully elucidate its pharmacological profile.

Conclusion and Future Directions

The research on this compound has primarily revolved around its chemical synthesis, establishing it as a valuable intermediate for more complex alkaloids like physostigmine. While its biological activity is strongly suggested by the potent acetylcholinesterase inhibitory effects of its parent compound, eseroline, direct and comprehensive pharmacological studies on this compound itself are lacking.

Future research should focus on:

-

Determining the specific IC50 and Ki values of this compound against acetylcholinesterase and butyrylcholinesterase.

-

Investigating other potential biological targets of this compound to explore a broader pharmacological profile.

-

Elucidating the effects of this compound on downstream cellular signaling pathways to understand its mechanism of action beyond simple enzyme inhibition.

A more thorough biological characterization of this compound will be crucial in determining its potential as a therapeutic agent or as a lead compound for the development of new drugs.

References

- 1. Alkylated Stereogenic Centers: The Lei/Kong Synthesis of Esermethole [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficient synthesis of esermethole and its analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Efficient synthesis of esermethole and its analogues. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of (-)-Esermethole: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of (-)-Esermethole, a key precursor to the acetylcholinesterase inhibitor (-)-physostigmine. The methodologies presented are derived from notable synthetic strategies developed by the research groups of Barbas and Zhang, offering versatile approaches to this important pyrroloindoline alkaloid.

Introduction

This compound is a crucial intermediate in the synthesis of (-)-physostigmine, a compound of significant interest in medicinal chemistry due to its role in the management of glaucoma and myasthenia gravis, and its potential applications in treating Alzheimer's disease. The development of efficient and stereoselective total syntheses of this compound is therefore a key focus in synthetic organic chemistry and drug development. This application note details two prominent and effective strategies for the total synthesis of this compound.

Synthetic Strategies Overview

Two distinct and powerful strategies for the total synthesis of this compound are presented:

-

Organocatalytic Asymmetric Michael Addition (Barbas et al.): This approach utilizes a highly enantioselective Michael addition of an oxindole to a nitroolefin, catalyzed by a thiourea-based organocatalyst. The resulting intermediate is then elaborated to this compound through a sequence of nitro group reduction and reductive cyclization.[1]

-

Palladium-Catalyzed Sequential Arylation-Allylation (Zhang et al.): This strategy employs a palladium-catalyzed one-pot reaction to construct the key C3-quaternary oxindole core. Subsequent oxidative cleavage of the allyl group followed by reductive amination and cyclization affords (±)-Esermethole.

The overall synthetic pathways are illustrated below.

Figure 1: Comparative overview of the Barbas and Zhang synthetic strategies for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the pivotal steps in the syntheses developed by Barbas and Zhang.

Table 1: Key Reaction Data for the Barbas Synthesis

| Step | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| Asymmetric Michael Addition | 5-Methoxy-1,3-dimethyloxindole, (E)-1-nitro-2-phenylethene | Takamoto's thiourea catalyst | Toluene | RT | 24 | 95 | 98 |

| Reductive Cyclization | Michael Adduct | H-Cube® (Pd/C), Methylamine, NaBH(OAc)3 | MeOH/DCM | RT | - | 75 | - |

Table 2: Key Reaction Data for the Zhang Synthesis

| Step | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd-Catalyzed Arylation-Allylation | N-(2-bromophenyl)-N-methyl-2-phenylacetamide | Pd2(dba)3, PPh3, LiHMDS | THF | 75 | 4-6 | 85 |

| Reductive Aminocyclization | Oxidative cleavage product | NaBH(OAc)3 | DCM | RT | 12 | 60 (2 steps) |

Experimental Protocols

Detailed experimental procedures for the key transformations in both synthetic routes are provided below.

Protocol 1: Asymmetric Michael Addition (Barbas et al.)[1]

This protocol describes the organocatalytic enantioselective conjugate addition of 5-methoxy-1,3-dimethyloxindole to a nitroolefin.

Workflow:

Figure 2: Workflow for the asymmetric Michael addition step in the Barbas synthesis.

Materials:

-

5-Methoxy-1,3-dimethyloxindole

-

(E)-1-nitro-2-phenylethene

-

Takamoto's thiourea catalyst (10 mol%)

-

Toluene, anhydrous

Procedure:

-

To a vial charged with 5-methoxy-1,3-dimethyloxindole (0.1 mmol) and Takamoto's thiourea catalyst (0.01 mmol) is added anhydrous toluene (1.0 mL).

-

(E)-1-nitro-2-phenylethene (0.12 mmol) is added to the solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the desired Michael adduct.

Protocol 2: Reductive Cyclization to this compound (Barbas et al.)[1]

This protocol details the conversion of the Michael adduct to this compound.

Workflow:

Figure 3: Workflow for the reductive cyclization to yield this compound.

Materials:

-

Michael adduct from Protocol 1

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Methylamine (2.0 M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

H-Cube® instrument with a 10% Pd/C CatCart®

Procedure:

-

The Michael adduct (0.1 mmol) is dissolved in a 1:1 mixture of MeOH and DCM (5 mL).

-

The solution is passed through the H-Cube® continuous-flow hydrogenation reactor (1 mL/min, 1 bar H2, 25 °C) equipped with a 10% Pd/C cartridge to reduce the nitro group.

-

The resulting solution containing the amine is concentrated in vacuo.

-

The crude amine is dissolved in DCM (2 mL), and methylamine (2.0 M in THF, 0.2 mL, 0.4 mmol) is added.

-

Sodium triacetoxyborohydride (0.3 mmol) is added, and the mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with saturated aqueous NaHCO3 solution and extracted with DCM.

-

The combined organic layers are dried over Na2SO4, filtered, and concentrated.

-

The residue is purified by flash column chromatography to yield this compound.

Protocol 3: Palladium-Catalyzed Sequential Arylation-Allylation (Zhang et al.)

This protocol describes the one-pot synthesis of the C3-quaternary oxindole core.

Materials:

-

N-(2-bromophenyl)-N-methyl-2-phenylacetamide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Triphenylphosphine (PPh3)

-

Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF)

-

Allyl methyl carbonate

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

A mixture of Pd2(dba)3 (0.03 eq.) and PPh3 (0.06 eq.) in anhydrous THF is degassed and purged with nitrogen.

-

A solution of LiHMDS (1.5 eq.) is added, followed by a solution of the o-bromoanilide (1.0 eq.) in anhydrous THF.

-

The resulting mixture is stirred at 75 °C under nitrogen for 4-6 hours.

-

After cooling to room temperature, allyl methyl carbonate (1.5 eq.) is added.

-

The reaction mixture is stirred for an additional 12 hours at room temperature.

-

The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

-

The crude product is purified by flash column chromatography.

Conclusion

The synthetic protocols detailed in this application note provide robust and efficient methods for the total synthesis of this compound. The organocatalytic approach by Barbas and coworkers offers excellent enantioselectivity, while the palladium-catalyzed strategy by Zhang and his team presents a flexible and practical route to the core structure. These methodologies are valuable tools for researchers in synthetic chemistry and drug development, enabling access to this compound and its analogues for further investigation and application.

References

Chiral Synthesis of (-)-Esermethole: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the leading enantioselective synthetic methods of (-)-Esermethole, a key precursor to the acetylcholinesterase inhibitor (-)-Physostigmine and its analogs. This guide focuses on three prominent and effective strategies: a highly enantioselective intramolecular cyanoamidation, an organocatalytic asymmetric Michael addition, and a palladium-catalyzed enantioselective domino Heck reaction.

Introduction